An In-depth Technical Guide to 4-Chloro-7-iodoquinazoline: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 4-Chloro-7-iodoquinazoline: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Dihalogenated Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The quinazoline core is a prime example, forming the basis of numerous approved drugs, particularly in oncology.[1] 4-Chloro-7-iodoquinazoline, a dihalogenated derivative of this scaffold, represents a particularly versatile and powerful building block for the synthesis of complex therapeutic agents. Its strategic placement of two different halogen atoms—a chlorine at the 4-position and an iodine at the 7-position—allows for selective and sequential chemical modifications, providing a robust platform for the construction of diverse molecular libraries and the optimization of drug candidates.[1] This guide offers a comprehensive technical overview of 4-Chloro-7-iodoquinazoline, from its fundamental properties and synthesis to its critical applications in drug discovery, with a focus on the underlying chemical principles that make it an invaluable tool for researchers.
Core Properties and Identification
A thorough understanding of the physicochemical properties of 4-Chloro-7-iodoquinazoline is essential for its effective use in synthesis and research.
| Property | Value | Source |
| CAS Number | 202197-78-2 | [1][2] |
| Molecular Formula | C₈H₄ClIN₂ | [2] |
| Molecular Weight | 290.49 g/mol | [1] |
| IUPAC Name | 4-chloro-7-iodoquinazoline | [2] |
| InChI Key | WSSATKKSEZSYAN-UHFFFAOYSA-N | [1][2] |
The Synthetic Pathway: From Anthranilic Acid to a Key Intermediate
The synthesis of 4-Chloro-7-iodoquinazoline is a multi-step process that begins with a suitably substituted anthranilic acid. The general strategy involves the formation of the quinazolinone ring system, followed by chlorination to introduce the reactive chloro group at the 4-position.
Conceptual Synthetic Workflow
Caption: Synthetic route to 4-Chloro-7-iodoquinazoline.
Detailed Experimental Protocol: Synthesis of 4-Chloro-7-iodoquinazoline
This protocol is a representative synthesis adapted from established methodologies.[1]
Step 1: Cyclization to 7-Iodoquinazolin-4(3H)-one
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-iodobenzoic acid and an excess of formamide.
-
Heat the mixture to reflux (typically 160-180 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, which should result in the precipitation of the product.
-
Pour the mixture into cold water and stir to fully precipitate the solid.
-
Collect the crude 7-iodoquinazolin-4(3H)-one by filtration, wash with water, and dry under vacuum.
Step 2: Chlorination to 4-Chloro-7-iodoquinazoline
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dried 7-iodoquinazolin-4(3H)-one.
-
Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[3] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[1]
-
Heat the mixture to reflux and maintain for 2-4 hours, again monitoring by TLC.
-
After the reaction is complete, carefully remove the excess chlorinating agent under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) until the product precipitates.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 4-Chloro-7-iodoquinazoline.
Reactivity and Strategic Application in Medicinal Chemistry
The synthetic utility of 4-Chloro-7-iodoquinazoline lies in the differential reactivity of its two halogen substituents. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the iodine atom at the 7-position is more amenable to metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions.[1] This orthogonality allows for a programmed, site-selective functionalization of the quinazoline scaffold.
Hierarchical Functionalization Strategy
Caption: Orthogonal reactivity of 4-Chloro-7-iodoquinazoline.
This selective functionalization is a cornerstone in the synthesis of numerous kinase inhibitors. For instance, in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor Erlotinib , the 4-chloro group is displaced by 3-ethynylaniline.[4][5][6] Similarly, in the synthesis of Lapatinib , another tyrosine kinase inhibitor, the 4-chloro-6-iodoquinazoline analogue is a key intermediate where the 4-position undergoes nucleophilic substitution.[7][8][9]
Representative Application: Synthesis of an Erlotinib Analogue Precursor
This protocol demonstrates the nucleophilic aromatic substitution at the 4-position.
-
Dissolve 4-Chloro-7-iodoquinazoline in a suitable solvent, such as isopropanol or methanol.[4][10]
-
Add an equimolar amount of the desired aniline derivative (e.g., 3-aminophenylacetylene for Erlotinib synthesis).
-
The reaction can be carried out under acidic conditions or in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.[10]
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature or in an ice bath to induce crystallization of the product.
-
Collect the product by filtration, wash with cold solvent, and dry to obtain the 4-anilino-7-iodoquinazoline derivative.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the four protons on the quinazoline ring system. The chemical shifts and coupling patterns would be characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display eight signals for the eight carbon atoms in the molecule. The carbons attached to the halogens (C4, C7) and the nitrogens would have characteristic chemical shifts.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight (290.49 g/mol ). The isotopic pattern of the molecular ion would be characteristic of the presence of one chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the quinazoline ring system, as well as C-H stretching and bending vibrations.[12]
Safety and Handling
As a reactive chemical intermediate, 4-Chloro-7-iodoquinazoline requires careful handling in a laboratory setting.
-
Hazard Statements: Based on analogous compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2][13]
-
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]
-
Avoid inhalation of dust and contact with skin and eyes.[14]
-
Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents and moisture.
-
Conclusion
4-Chloro-7-iodoquinazoline is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in modern drug discovery. Its unique dihalogenated structure provides a predictable and versatile platform for the synthesis of complex, biologically active molecules. The ability to perform selective, orthogonal functionalization at the C4 and C7 positions has made it an indispensable tool in the development of targeted therapies, particularly in the field of oncology. For researchers and scientists in drug development, a thorough understanding of the synthesis, reactivity, and handling of this key building block is paramount to unlocking its full potential in the creation of next-generation therapeutics.
References
-
Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole . Frontiers in Chemistry. [Link]
-
PREPARATION OF ERLOTINIB HYDROCHLORIDE . VNU University of Science. [Link]
-
Modified Synthesis of Erlotinib Hydrochloride - PMC - NIH . National Institutes of Health. [Link]
-
Assessing a sustainable manufacturing route to lapatinib . Royal Society of Chemistry. [Link]
-
Practical synthesis of lapatinib . Journal of China Pharmaceutical University. [Link]
-
material safety data sheet - Capot Chemical . Capot Chemical. [Link]
-
Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC - NIH . National Institutes of Health. [Link]
-
Erlotinib Hydrochloride - New Drug Approvals . New Drug Approvals. [Link]
- EP2468745A1 - Process for the preparation of lapatinib and the salts thereof - Google Patents.
- CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents.
-
7-Chloro-4-iodoquinoline | C9H5ClIN | CID 11185369 - PubChem - NIH . National Institutes of Health. [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH . National Institutes of Health. [Link]
-
4,7-Dichloroquinazoline | C8H4Cl2N2 | CID 241881 - PubChem . National Institutes of Health. [Link]
-
4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem . National Institutes of Health. [Link]
-
Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - NIH . National Institutes of Health. [Link]
-
(PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate - ResearchGate . ResearchGate. [Link]
-
4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem . National Institutes of Health. [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry . University of Wisconsin-Madison. [Link]
- CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents.
-
Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube . YouTube. [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 - YouTube . YouTube. [Link]
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate . ResearchGate. [Link]
-
Spectroscopy Problems - Organic Chemistry at CU Boulder . University of Colorado Boulder. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-CHLORO-7-IODOQUINAZOLINE | 202197-78-2 [sigmaaldrich.com]
- 3. vjs.ac.vn [vjs.ac.vn]
- 4. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]
- 5. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]
- 8. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 9. medkoo.com [medkoo.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. researchgate.net [researchgate.net]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. 4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. capotchem.com [capotchem.com]
- 15. chemicalbook.com [chemicalbook.com]
